molecular formula C7H2F5NO2S B14059288 1,4-Difluoro-2-nitro-6-(trifluoromethylthio)benzene

1,4-Difluoro-2-nitro-6-(trifluoromethylthio)benzene

Cat. No.: B14059288
M. Wt: 259.16 g/mol
InChI Key: GQIPQJOYKTYUCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Difluoro-2-nitro-6-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a nitro group (-NO₂), two fluorine atoms at the 1- and 4-positions, and a trifluoromethylthio (-SCF₃) substituent at the 6-position. The trifluoromethylthio group is notable for its strong electron-withdrawing character and high lipophilicity, which influences both chemical reactivity and biological interactions. This compound is hypothesized to have applications in agrochemicals or pharmaceuticals due to its structural resemblance to pesticidal and bioactive molecules .

Properties

Molecular Formula

C7H2F5NO2S

Molecular Weight

259.16 g/mol

IUPAC Name

2,5-difluoro-1-nitro-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2F5NO2S/c8-3-1-4(13(14)15)6(9)5(2-3)16-7(10,11)12/h1-2H

InChI Key

GQIPQJOYKTYUCF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)SC(F)(F)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1,4-Difluoro-2-nitro-6-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution pattern .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

1,4-Difluoro-2-nitro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The trifluoromethylthio group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.

Common reagents used in these reactions include sodium hydride, palladium catalysts, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-Difluoro-2-nitro-6-(trifluoromethylthio)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-Difluoro-2-nitro-6-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethylthio group (-SCF₃) distinguishes this compound from analogs with simpler sulfur-containing substituents (e.g., -SMe, -SOCH₃, or -SO₂CF₃). Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) cLogP* Key Applications/Properties
1,4-Difluoro-2-nitro-6-(trifluoromethylthio)benzene -NO₂, -F (1,4), -SCF₃ (6) ~273.1 ~3.2 High lipophilicity, potential agrochemical use
1,2,4,5-Tetrachloro-3-nitrobenzene (Tecnazene) -NO₂, -Cl (1,2,4,5) 260.9 ~3.8 Pesticide, sprout inhibitor
Tetrasul (1,2,4-Trichloro-5-((4-chlorophenyl)thio)benzene) -Cl (1,2,4), -S-C₆H₄Cl (5) 356.5 ~5.1 Acaricide, miticide
N-Trifluoromethylthio sulfoximine -SCF₃, -N-S(O)R Variable ~1.5–2.5 Improved aqueous solubility, drug candidates

Notes:

  • cLogP : The trifluoromethylthio group in the target compound confers a cLogP of ~3.2, indicating moderate lipophilicity. This is lower than chlorinated analogs like Tetrasul (cLogP ~5.1) but higher than sulfoximines (cLogP ~1.5–2.5) due to the absence of polar oxygen atoms .

Pharmacological and Agrochemical Implications

  • Target Specificity : Compared to Tecnazene (a broad-spectrum pesticide), the fluorine and trifluoromethylthio substituents in the target compound may improve target selectivity due to steric and electronic differences .

Stability and Environmental Impact

  • Metabolic Stability : The -SCF₃ group is more resistant to oxidative metabolism than -SMe or -SPh groups, extending environmental persistence. This contrasts with sulfoximines, which are designed for controlled degradation .
  • Toxicity Profile : Fluorinated aromatics generally exhibit lower acute toxicity compared to chlorinated analogs (e.g., Tetrasul), but their long-term ecological effects remain understudied .

Biological Activity

1,4-Difluoro-2-nitro-6-(trifluoromethylthio)benzene is an organic compound notable for its unique chemical structure, which includes two fluorine atoms, a nitro group, and a trifluoromethylthio group attached to a benzene ring. Its molecular formula is C7H2F5NO2SC_7H_2F_5NO_2S with a molecular weight of approximately 259.16 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The presence of the trifluoromethylthio group enhances the compound's lipophilicity and stability, making it a candidate for various chemical and biological applications. The unique functional groups present may influence its interactions with biological targets, affecting multiple biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. The following sections provide detailed insights into these activities.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It can inhibit the growth of various bacterial strains and fungi, suggesting its potential use as an antimicrobial agent in pharmaceutical applications.

  • Mechanism of Action : The nitro group in the compound is believed to undergo reduction reactions in microbial cells, leading to the generation of reactive intermediates that can damage cellular components.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Studies :
    • A study investigating the compound's effect on cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation.
    • Another research effort highlighted its ability to activate specific apoptotic pathways in human cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

Compound NameMolecular FormulaUnique Features
1,4-Difluoro-2-nitrobenzeneC6H4F2N2O2C_6H_4F_2N_2O_2Lacks trifluoromethylthio group; less lipophilic
1,4-Difluoro-2,5-dimethoxybenzeneC9H10F2O2C_9H_{10}F_2O_2Contains methoxy groups; different reactivity
3,4-DifluoronitrobenzeneC6H3F2N2O2C_6H_3F_2N_2O_2Different substitution pattern; varied applications

The combination of both nitro and trifluoromethylthio groups in this compound imparts distinct chemical properties such as enhanced lipophilicity and metabolic stability compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.